molecular formula C37H62N7O17P3S B10827566 Palmitoyl Alkyne-Coenzyme A

Palmitoyl Alkyne-Coenzyme A

Cat. No.: B10827566
M. Wt: 1001.9 g/mol
InChI Key: GZHUDOCZNCSRDF-BBECNAHFSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: Palmitoyl Alkyne-Coenzyme A is synthesized by combining omega-alkynylated palmitic acid with coenzyme A. The reaction typically involves the use of solvents like methanol and water, where the compound is soluble .

Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The compound is stored at -20°C to maintain its stability .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions are labeled proteins, which can be used for various biochemical analyses .

Mechanism of Action

The mechanism of action of Palmitoyl Alkyne-Coenzyme A involves its incorporation into proteins through palmitoylation. The omega-alkynylated palmitic acid moiety allows for the attachment of the compound to proteins, which can then be labeled using click chemistry. This labeling helps in the identification and study of palmitoylated proteins .

Comparison with Similar Compounds

Uniqueness: Palmitoyl Alkyne-Coenzyme A is unique due to its terminal alkyne group, which allows for click chemistry reactions. This feature makes it particularly useful for labeling and studying palmitoylated proteins .

Properties

Molecular Formula

C37H62N7O17P3S

Molecular Weight

1001.9 g/mol

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] hexadec-15-ynethioate

InChI

InChI=1S/C37H62N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-28(46)65-21-20-39-27(45)18-19-40-35(49)32(48)37(2,3)23-58-64(55,56)61-63(53,54)57-22-26-31(60-62(50,51)52)30(47)36(59-26)44-25-43-29-33(38)41-24-42-34(29)44/h1,24-26,30-32,36,47-48H,5-23H2,2-3H3,(H,39,45)(H,40,49)(H,53,54)(H,55,56)(H2,38,41,42)(H2,50,51,52)/t26-,30-,31-,32+,36-/m1/s1

InChI Key

GZHUDOCZNCSRDF-BBECNAHFSA-N

Isomeric SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)CCCCCCCCCCCCCC#C)O

Canonical SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CCCCCCCCCCCCCC#C)O

Origin of Product

United States

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